

Validating the Specificity of PF-9363 for KAT6A/B: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PF-9363
Cat. No.: B15608445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-in-class KAT6A/B inhibitor, **PF-9363** (also known as CTx-648), with other notable inhibitors. By presenting objective performance data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeting the histone acetyltransferases KAT6A and KAT6B.

Introduction to KAT6A/B Inhibition

Lysine acetyltransferase 6A (KAT6A) and its close homolog KAT6B are members of the MYST family of histone acetyltransferases (HATs). They play a critical role in the regulation of gene expression by acetylating histone H3 on lysine 23 (H3K23Ac). This epigenetic modification leads to a more open chromatin structure, facilitating the transcription of genes involved in essential cellular processes, including cell cycle progression and estrogen receptor (ER) signaling.^{[1][2]}

The dysregulation of KAT6A/B activity has been implicated in various cancers. Notably, the gene encoding KAT6A is frequently amplified in estrogen receptor-positive (ER+) breast cancer, which is associated with a poorer clinical outcome.^[2] This has established KAT6A/B as

compelling therapeutic targets for the development of novel anti-cancer agents. **PF-9363** has emerged as a potent and selective inhibitor of KAT6A/B, with its related compound, PF-07248144, currently in clinical trials.[3] This guide provides a comparative analysis of **PF-9363** against other known KAT6A/B inhibitors to aid researchers in their evaluation of this important pharmacological tool.

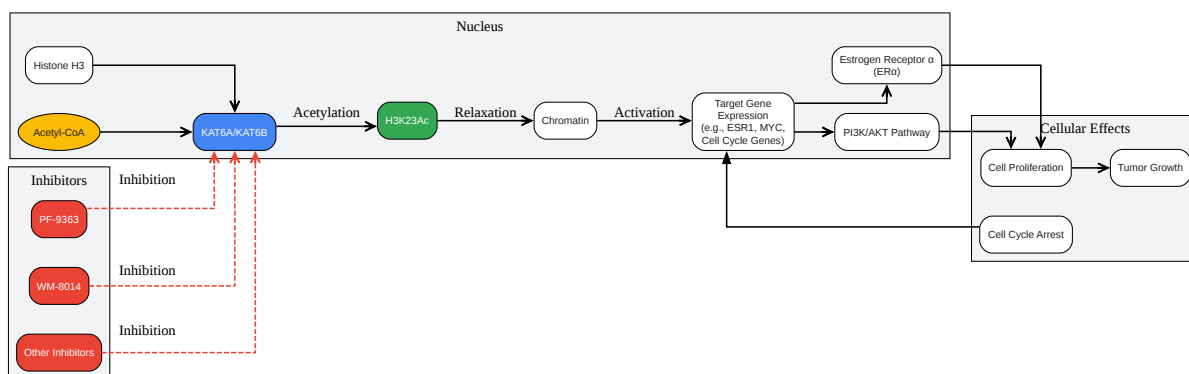
Quantitative Performance Comparison

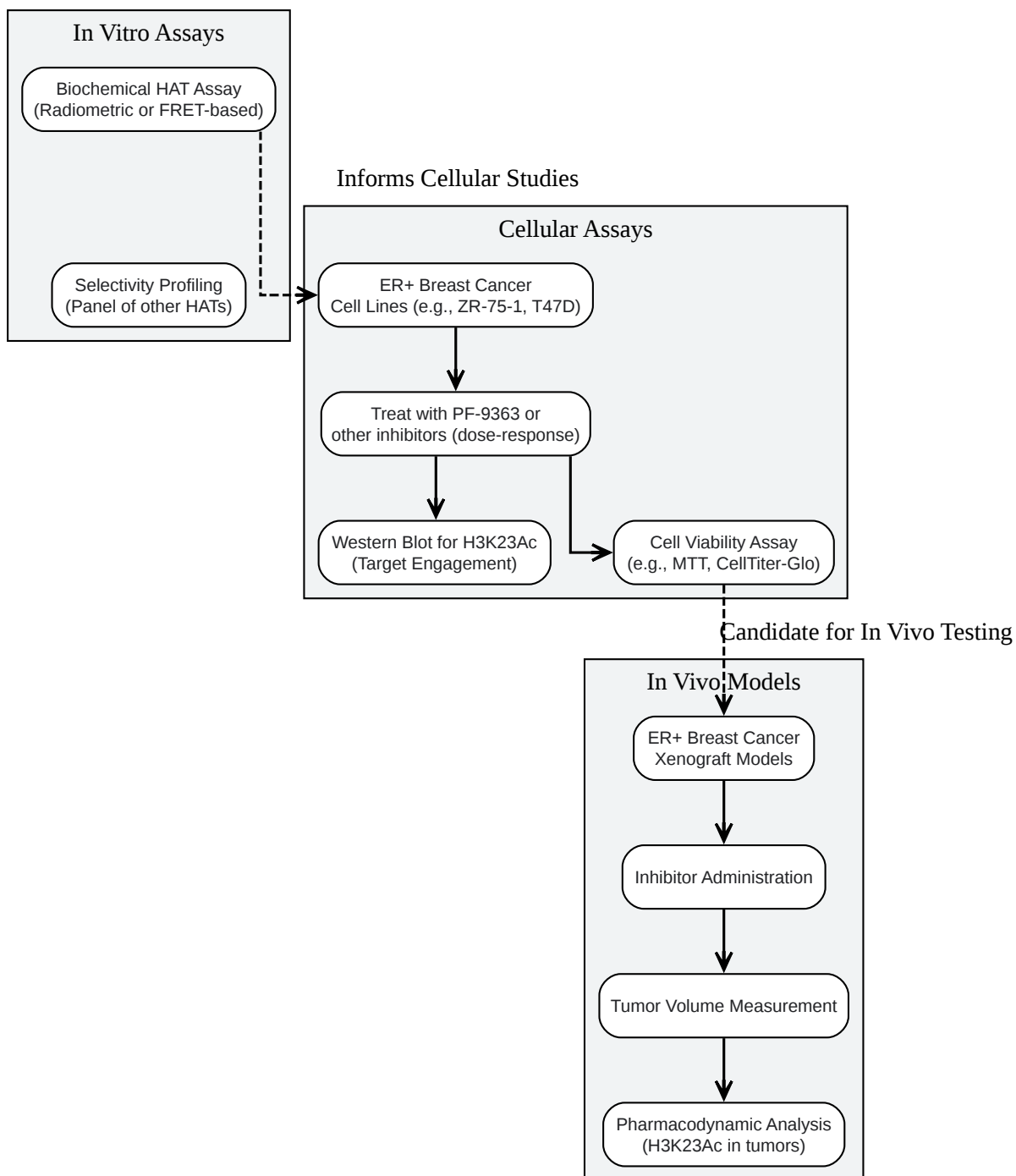
The following table summarizes key quantitative data for **PF-9363** and other KAT6A/B inhibitors, offering a direct comparison of their potency and selectivity.

Parameter	PF-9363 (CTx-648)	WM-8014	PF-07248144	HLX97-069/053
Target(s)	KAT6A / KAT6B	KAT6A / KAT6B	KAT6A / KAT6B	KAT6A / KAT6B
Binding Mode	Reversible, Acetyl-CoA competitive[1]	Reversible, Acetyl-CoA competitive[1]	Acetyl-CoA competitive	Not explicitly stated, but likely Acetyl-CoA competitive
Ki (KAT6A)	0.41 nM[4]	Not Reported	Not Reported	Not Reported
Ki (KAT6B)	1.2 nM[4]	Not Reported	Not Reported	Not Reported
IC50 (KAT6A)	1.6 nM[5]	8 nM	Not Reported	Superior to PF-07248144
IC50 (KAT6B)	Not Reported	28 nM	Not Reported	Superior to PF-07248144
Cellular IC50 (ZR-75-1)	0.3 nM[6]	Not Reported	Not Reported	More potent than PF-07248144
Cellular IC50 (T47D)	0.9 nM[6]	Not Reported	Not Reported	Not Reported
Selectivity	Highly selective vs. other MYST family members (KAT5, KAT7, KAT8)[7]	>10-fold selective for KAT6A/B over KAT5 and KAT7	Selective inhibitor of KAT6A/B	Enhanced selectivity against KAT5/7/8 compared to PF-07248144

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental approaches for validating KAT6A/B inhibitors, the following diagrams have been generated using Graphviz (DOT language).





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. oncologyone.com.au \[oncologyone.com.au\]](https://www.oncologyone.com.au)
- [3. ClinicalTrials.gov \[clinicaltrials.gov\]](https://www.clinicaltrials.gov)
- [4. selleckchem.com \[selleckchem.com\]](https://www.selleckchem.com)
- [5. reactionbiology.com \[reactionbiology.com\]](https://www.reactionbiology.com)
- [6. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [7. KAT6 marks another phase 1-to-3 push from Pfizer | ApexOnco - Clinical Trials news and analysis \[oncologypipeline.com\]](#)
- To cite this document: BenchChem. [Validating the Specificity of PF-9363 for KAT6A/B: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15608445/docs#validating-the-specificity-of-pf-9363-for-kat6a-b-a-comparative-guide\]](https://www.benchchem.com/product/b15608445/docs#validating-the-specificity-of-pf-9363-for-kat6a-b-a-comparative-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)